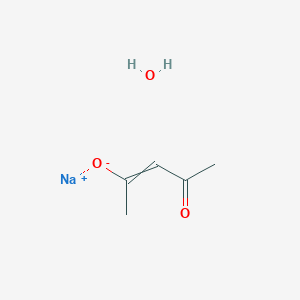

Sodium;4-oxopent-2-en-2-olate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;4-oxopent-2-en-2-olate;hydrate, also known as sodium 2,4-pentanedionate hydrate, is an organooxygen compound with the molecular formula C5H9NaO3 and a molecular weight of 140.11 g/mol . This compound is a sodium salt of an alpha-beta unsaturated carbonyl compound, which is characterized by the presence of both a carbonyl group and a double bond in its structure.

Mechanism of Action

Target of Action

Sodium 2,4-pentanedionate hydrate, also known as Sodium acetylacetonate monohydrate, is primarily used as a pharmaceutical intermediate . It is often used as a precursor for metal complexes in organic synthesis due to its excellent chelating ability . The primary targets of this compound are therefore the metal ions in these complexes.

Mode of Action

The compound acts by chelating with metal ions, forming stable complexes. This interaction results in changes to the chemical properties of the metal ions, allowing them to participate in various chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Sodium 2,4-pentanedionate hydrate depend on the specific metal ions it complexes with and the subsequent reactions these complexes undergo. In general, it can influence a wide range of reactions in organic synthesis, including catalysis and indicator reactions in chemical analysis .

Pharmacokinetics

As a pharmaceutical intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium 2,4-pentanedionate hydrate would depend on the final pharmaceutical compound it is used to synthesize. It is soluble in water , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Sodium 2,4-pentanedionate hydrate’s action are largely dependent on the specific reactions it is involved in. As a chelating agent, it can influence the reactivity of metal ions, potentially leading to various downstream effects in biochemical reactions .

Action Environment

The action, efficacy, and stability of Sodium 2,4-pentanedionate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to exposure to moist air or water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents and acids .

Biochemical Analysis

Biochemical Properties

Sodium 2,4-pentanedionate hydrate is soluble in water It is involved in various biochemical reactions

Cellular Effects

It is known to be used as a pharmaceutical intermediate , which suggests it may have some influence on cell function.

Molecular Mechanism

As a pharmaceutical intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;4-oxopent-2-en-2-olate;hydrate can be synthesized through the reaction of sodium hydroxide with 2,4-pentanedione (acetylacetone). The reaction typically involves dissolving sodium hydroxide in water, followed by the addition of 2,4-pentanedione. The mixture is then stirred and heated to facilitate the formation of the sodium salt. The resulting product is then crystallized and dried to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2,4-pentanedione, with controlled reaction conditions to ensure high yield and purity. The product is then subjected to purification processes such as recrystallization and drying to obtain the final hydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reactions typically involve the use of other metal salts or complexing agents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various metal complexes depending on the substituting cation.

Scientific Research Applications

Sodium;4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of metal complexes.

Biology: Employed in biochemical assays and as a reagent in enzyme studies.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Sodium acetylacetonate: Similar in structure but differs in the position of the double bond.

Sodium 2,4-pentanedionate: Another sodium salt of an alpha-beta unsaturated carbonyl compound.

Sodium 3-penten-2-one: Similar structure but with different substituents on the carbon chain.

Uniqueness

Sodium;4-oxopent-2-en-2-olate;hydrate is unique due to its specific arrangement of the carbonyl and enolate groups, which allows it to form highly stable metal complexes. This stability makes it particularly useful in coordination chemistry and industrial applications .

Properties

CAS No. |

86891-03-4 |

|---|---|

Molecular Formula |

C5H7NaO2 |

Molecular Weight |

122.10 g/mol |

IUPAC Name |

sodium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; |

InChI Key |

AIWZOHBYSFSQGV-LNKPDPKZSA-M |

SMILES |

CC(=CC(=O)C)[O-].O.[Na+] |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Na+] |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B6342494.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6342501.png)